Hydroxy Tolbutamide-d9 Hydroxy Tolbutamide-d9 4-hydroxytolbutamide is a urea that consists of 1-butylurea having a 4-hydroxymethylbenzenesulfonyl group attached at the 3-position. It has a role as a metabolite. It is a sulfonamide, a member of ureas and a member of benzyl alcohols.
4-Hydroxytolbutamide is a natural product found in Homo sapiens with data available.
Brand Name: Vulcanchem
CAS No.: 1185112-19-9
VCID: VC0196711
InChI: InChI=1S/C12H18N2O4S/c1-2-3-8-13-12(16)14-19(17,18)11-6-4-10(9-15)5-7-11/h4-7,15H,2-3,8-9H2,1H3,(H2,13,14,16)
SMILES: CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)CO
Molecular Formula: C12H18N2O4S
Molecular Weight: 286.35 g/mol

Hydroxy Tolbutamide-d9

CAS No.: 1185112-19-9

Cat. No.: VC0196711

Molecular Formula: C12H18N2O4S

Molecular Weight: 286.35 g/mol

Purity: 95% by HPLC; 98% atom D

* For research use only. Not for human or veterinary use.

Hydroxy Tolbutamide-d9 - 1185112-19-9

CAS No. 1185112-19-9
Molecular Formula C12H18N2O4S
Molecular Weight 286.35 g/mol
IUPAC Name 1-butyl-3-[4-(hydroxymethyl)phenyl]sulfonylurea
Standard InChI InChI=1S/C12H18N2O4S/c1-2-3-8-13-12(16)14-19(17,18)11-6-4-10(9-15)5-7-11/h4-7,15H,2-3,8-9H2,1H3,(H2,13,14,16)
Standard InChI Key SJRHYONYKZIRPM-UHFFFAOYSA-N
SMILES CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)CO
Canonical SMILES CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)CO
Appearance White to Off-White Solid
Melting Point 100-103 °C

Chemical Structure and Properties

Molecular Structure

Hydroxy Tolbutamide-d9 has the molecular formula C12H9D9N2O4S, with nine deuterium atoms replacing hydrogen atoms in the butyl chain of the molecule . The structure contains a sulfonyl urea group with a hydroxymethyl substituent on the benzene ring. The compound's systematic name is 1-[4-(hydroxymethyl)phenyl]sulfonyl-3-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)urea, highlighting the specific positions of the deuterium atoms within the molecular structure .

Physical and Chemical Properties

Hydroxy Tolbutamide-d9 has a molecular weight of 295.40 g/mol, as computed by PubChem . The compound exhibits moderate lipophilicity with an XLogP3 value of 1.1, indicating a balanced distribution between aqueous and lipid phases . This property is significant for its application in biological systems and analytical methods.

Table 1: Physical and Chemical Properties of Hydroxy Tolbutamide-d9

PropertyValueSource
Molecular Weight295.40 g/molPubChem
Molecular FormulaC12H9D9N2O4SVIVAN Life Sciences
XLogP31.1PubChem
Hydrogen Bond Donor Count3PubChem
Hydrogen Bond Acceptor Count4PubChem
Topological Polar Surface Area104 ŲPubChem
Rotatable Bond Count6PubChem
Exact Mass295.15521895 DaPubChem

The compound contains three hydrogen bond donors and four hydrogen bond acceptors, with a topological polar surface area of 104 Ų . These characteristics influence its solubility, permeability, and interaction with biological systems, which are crucial factors for its application in pharmaceutical research and analytical methods.

Synonyms and Identifiers

Hydroxy Tolbutamide-d9 is known by several synonyms in scientific literature and databases. The compound has a unique CAS number (1185112-19-9) that serves as its primary identifier in chemical databases . Other identifiers include PubChem CID (45039534) and various systematic and common names.

Table 2: Synonyms and Identifiers of Hydroxy Tolbutamide-d9

Identifier TypeValueSource
CAS Number1185112-19-9VIVAN Life Sciences
PubChem CID45039534PubChem
InChIKeySJRHYONYKZIRPM-WRMMWXQOSA-NPubChem
Synonyms4-Hydroxytolbutamide-d9, Hydroxymethylcarbutamide-d9, N-[(²H₉)Butylcarbamoyl]-4-(hydroxymethyl)benzene-1-sulfonamidePubChem

Applications and Uses

Role as an Internal Standard in Mass Spectrometry

Hydroxy Tolbutamide-d9 serves as an essential internal standard in mass spectrometry, particularly in studies involving the metabolism of tolbutamide. The deuterium labeling creates a mass shift that allows researchers to differentiate between the compound and its non-deuterated counterpart during analysis. This property is especially valuable in quantitative analyses where precise measurements are crucial.

In mass spectrometry applications, the compound provides a consistent reference point for the quantification of hydroxy tolbutamide in various biological samples. The similarity in chemical behavior between the deuterated and non-deuterated compounds, combined with their distinct mass profiles, makes Hydroxy Tolbutamide-d9 an ideal internal standard for analytical methods involving liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Research Applications

Beyond its role as an internal standard, Hydroxy Tolbutamide-d9 has significant applications in research related to drug metabolism and pharmacokinetics. The compound is particularly valuable in studies investigating the activity of CYP2C9, a crucial enzyme involved in drug metabolism. By enabling precise measurement of tolbutamide metabolism, Hydroxy Tolbutamide-d9 contributes to the understanding of genetic variations in drug response and potential drug-drug interactions.

The compound has been utilized in studies examining genetic polymorphisms of CYP2C9 and their impact on drug metabolism. These studies have revealed significant variations in tolbutamide hydroxylation among different CYP2C9 allelic variants, providing valuable insights into personalized medicine approaches for patients with specific genetic profiles.

Pharmacology and Biochemistry

Relationship to Tolbutamide

Hydroxy Tolbutamide-d9 is a deuterated analog of hydroxy tolbutamide, which is a metabolite of tolbutamide. Tolbutamide belongs to the sulfonylurea class of insulin secretagogues and is used in the treatment of type 2 diabetes. The drug works by stimulating insulin secretion from pancreatic β cells, leading to a decrease in blood glucose levels.

The metabolism of tolbutamide primarily occurs in the liver, where it undergoes hydroxylation to form hydroxy tolbutamide, which is further metabolized to form carboxytolbutamide. Understanding this metabolic pathway is crucial for predicting drug response and potential interactions, and Hydroxy Tolbutamide-d9 plays a significant role in elucidating these processes.

Metabolic Pathways

The primary metabolic pathway for tolbutamide involves hydroxylation to form hydroxy tolbutamide, followed by further oxidation to form carboxytolbutamide. This process is primarily mediated by the CYP2C9 enzyme in the liver. The deuterated analog, Hydroxy Tolbutamide-d9, follows similar metabolic pathways but with slower kinetics due to the isotope effect, making it an excellent tool for studying these metabolic processes.

The use of Hydroxy Tolbutamide-d9 as an internal standard in metabolic studies allows researchers to track the formation and elimination of hydroxy tolbutamide with high precision. This capability is particularly valuable in studies investigating factors that influence drug metabolism, such as genetic polymorphisms, drug-drug interactions, and disease states.

Role of CYP2C9 in Metabolism

CYP2C9 is a crucial enzyme in drug metabolism, responsible for the hydroxylation of various substrates, including tolbutamide. The activity of CYP2C9 can vary significantly due to genetic polymorphisms, affecting drug metabolism and therapeutic outcomes. Hydroxy Tolbutamide-d9 serves as an internal standard in studies assessing the hydroxylation of tolbutamide, enabling the measurement of CYP2C9 activity with high precision.

Studies have shown that various allelic variants of CYP2C9 exhibit different catalytic efficiencies for tolbutamide hydroxylation. Some variants demonstrate significantly reduced enzymatic activity compared to the wild-type, which can affect the metabolism of tolbutamide and other CYP2C9 substrates. These findings have important implications for personalized medicine approaches, as they suggest that dosing strategies could be optimized based on a patient's genetic makeup.

Research Findings

Genetic Variability Studies

Research utilizing Hydroxy Tolbutamide-d9 has contributed significantly to the understanding of genetic variability in drug response. A notable study characterized the functional differences among 12 rare allelic variants of CYP2C9 in Japanese individuals. The research found that these variants significantly affect the metabolism of both warfarin and tolbutamide, suggesting that personalized medicine approaches could optimize dosing strategies for patients based on their genetic makeup.

The study utilized Hydroxy Tolbutamide-d9 as an internal standard in the quantification of tolbutamide hydroxylation, allowing for precise measurement of enzyme activity. The findings revealed that certain CYP2C9 variants exhibited significantly reduced catalytic efficiency for tolbutamide hydroxylation, which could potentially lead to altered drug response and increased risk of adverse effects in affected individuals.

Study FocusKey FindingsImplications
Genetic VariabilityCYP2C9 variants affect tolbutamide metabolismPotential for personalized dosing strategies
Drug InteractionsMilk thistle does not significantly inhibit CYP2C9 at clinical concentrationsLimited potential for interactions with CYP2C9 substrates
Enzyme KineticsDifferent CYP2C9 variants show varied catalytic efficiencyImpact on drug metabolism and response

Preparation Methods

The preparation of Hydroxy Tolbutamide-d9 involves sophisticated synthetic routes and reaction conditions designed to incorporate deuterium atoms at specific positions in the molecule. While detailed information on the specific synthesis methods is limited in the available literature, general approaches for deuterium incorporation in similar compounds typically involve the use of deuterated reagents, deuterated oxidants, or deuterium sources during the preparation process.

One proposed synthetic route involves the reaction of p-hydroxymethylglycopene with sodium deuteride to generate the deuterated species. The process requires precise control of reaction conditions to ensure high yield and purity of the final product. Industrial production of this compound follows similar synthetic routes but on a larger scale, employing advanced equipment and techniques such as high-performance liquid chromatography (HPLC) to ensure quality and consistency.

The synthesis of deuterated compounds like Hydroxy Tolbutamide-d9 is a specialized field that requires expertise in organic synthesis and isotope chemistry. The process involves careful selection of starting materials, reaction conditions, and purification methods to achieve the desired isotopic purity and chemical identity.

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